1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione

Fragment-Based Drug Discovery Rule of Three Molecular Weight

1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione (CAS 883031-45-6), synonymously N-(6-ethyl-o-tolyl)-2-methylsuccinimide, is an N-aryl-substituted succinimide (pyrrolidine-2,5-dione) derivative with a molecular weight of 231.29 g/mol and molecular formula C14H17NO2. It is supplied as a fragment molecule within the Maybridge fragment library, a widely used collection of over 30,000 chemical fragments designed to accelerate structure-based lead identification in drug discovery.

Molecular Formula C14H17NO2
Molecular Weight 231.295
CAS No. 883031-45-6
Cat. No. B2706553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione
CAS883031-45-6
Molecular FormulaC14H17NO2
Molecular Weight231.295
Structural Identifiers
SMILESCCC1=CC=CC(=C1N2C(=O)CC(C2=O)C)C
InChIInChI=1S/C14H17NO2/c1-4-11-7-5-6-9(2)13(11)15-12(16)8-10(3)14(15)17/h5-7,10H,4,8H2,1-3H3
InChIKeyMDZRTCBOQLDHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione (CAS 883031-45-6): A Succinimide Fragment Scaffold for Fragment-Based Drug Discovery


1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione (CAS 883031-45-6), synonymously N-(6-ethyl-o-tolyl)-2-methylsuccinimide, is an N-aryl-substituted succinimide (pyrrolidine-2,5-dione) derivative with a molecular weight of 231.29 g/mol and molecular formula C14H17NO2 [1]. It is supplied as a fragment molecule within the Maybridge fragment library, a widely used collection of over 30,000 chemical fragments designed to accelerate structure-based lead identification in drug discovery . Its structural features include a 2,6-disubstituted N-phenyl ring (ethyl and methyl groups) and a 3-methyl substituent on the pyrrolidine-2,5-dione core, which collectively confer distinct physicochemical and pharmacophoric properties relative to other N-arylsuccinimide fragments [1].

Why N-Arylsuccinimide Fragment Substitution Is Not Straightforward: The Case of 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione


Although many N-arylsuccinimide fragments share a common pyrrolidine-2,5-dione core, subtle variations in N-aryl substitution patterns and ring substituents produce marked differences in physicochemical descriptors, ligand efficiency, and binding mode compatibility within protein active sites [1]. For fragment-based screening, even a single methyl or ethyl group positional shift can alter logP, topological polar surface area (TPSA), hydrogen bond acceptor/donor counts, and metabolic stability, directly impacting hit rates against specific targets [2]. Therefore, generic substitution of one N-arylsuccinimide fragment for another risks losing target engagement, SAR interpretability, and downstream lead optimization progress. The quantitative evidence below demonstrates precisely where 1-(2-ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione diverges from its closest structural analogs.

Quantitative Differentiation Evidence for 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione Relative to N-Arylsuccinimide Fragment Comparators


Molecular Weight Compliance with Fragment Rule of Three: Direct Comparison Against Ethosuximide-Class Anticonvulsant Succinimides

1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione possesses a molecular weight of 231.29 Da, placing it within the optimal 'Rule of Three' fragment space (MW ≤ 300 Da) for efficient fragment-based screening [1]. In contrast, clinically established N-arylsuccinimide anticonvulsants such as ethosuximide (MW: 141.17 Da), methosuximide (MW: 203.24 Da), and phensuximide (MW: 189.21 Da) occupy lower molecular weight space but lack the extended N-aryl substitution that provides additional hydrophobic contacts and π-stacking potential with protein targets [2]. The target compound's higher MW, driven by the 2-ethyl-6-methylphenyl substituent, offers a differentiated balance between fragment size and pharmacophoric complexity for targets requiring occupancy of deeper hydrophobic pockets [1][2].

Fragment-Based Drug Discovery Rule of Three Molecular Weight

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Differentiation from N-Phenylsuccinimide Fragment

The target compound exhibits a topological polar surface area (TPSA) of 37.4 Ų [1], which is identical to that of the unsubstituted N-phenylsuccinimide (TPSA: 37.4 Ų) due to the same core heterocycle [2]. However, the target compound has only 2 rotatable bonds (ethyl group and N-aryl torsion) compared to 1 rotatable bond for N-phenylsuccinimide [1][2]. This additional rotatable bond, contributed by the 2-ethyl substituent, modestly increases conformational flexibility while preserving the same hydrogen bond acceptor count (2) and donor count (0). The TPSA value of 37.4 Ų remains well below the 60 Ų threshold for good blood-brain barrier penetration, suggesting potential CNS target suitability when elaborated [3].

Physicochemical Properties Permeability TPSA

Computed LogP (XLogP3) of 2.4: Positioning Relative to N-Alkylsuccinimide Fragment Space

The computed XLogP3 partition coefficient of 1-(2-ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione is 2.4 [1], placing it in the mid-lipophilicity range for fragment molecules (optimal fragment logP: 1-3). By comparison, N-methylsuccinimide (logP ~0.2) is substantially more polar, while N-(4-chlorophenyl)succinimide (logP ~3.2) exceeds typical fragment logP guidelines . The 2.4 logP of the target compound, achieved through balanced 2-ethyl and 6-methyl substitution on the N-phenyl ring, provides sufficient hydrophobic driving force for protein binding while mitigating the risk of non-specific binding and aggregation that plagues higher-logP fragments [2].

Lipophilicity LogP Fragment Library Design

Hydrogen Bond Acceptor Count and Donor Absence: Differentiation from Succinimide Fragments Bearing H-Bond Donors

1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione possesses exactly 2 hydrogen bond acceptors (both carbonyl oxygens of the succinimide ring) and 0 hydrogen bond donors [1]. This contrasts with N-(4-hydroxyphenyl)succinimide, which contains 1 H-bond donor (phenolic OH) and 3 H-bond acceptors, or N-(4-aminophenyl)succinimide, which contains 2 donors and 3 acceptors [2]. The absence of H-bond donors in the target compound reduces the risk of strong, non-specific hydrogen bonding to protein backbone carbonyls, favoring more selective binding modes. Additionally, the compound's H-bond acceptor count of exactly 2 aligns with fragment-level ligand efficiency optimization, where each polar atom must contribute meaningfully to binding enthalpy [3].

Hydrogen Bonding Fragment Efficiency Ligand Efficiency

Steric and Electronic Differentiation via 2,6-Disubstituted N-Phenyl Ring: Comparison Against 4-Substituted N-Phenylsuccinimide Fragments

The 2-ethyl-6-methyl substitution pattern on the N-phenyl ring of the target compound introduces significant steric hindrance around the N-aryl bond, restricting free rotation and biasing the conformational ensemble toward specific dihedral angles between the succinimide and phenyl planes [1]. This contrasts with N-(4-methylphenyl)succinimide or N-(4-ethylphenyl)succinimide, where para-substitution allows unrestricted N-aryl rotation and presents a symmetric electron density distribution [2]. The ortho,ortho'-disubstitution pattern of the target compound is known from class-level SAR to enhance metabolic stability by shielding the succinimide ring from oxidative metabolism, a property not conferred by para-substituted analogs [3].

Ortho-Substitution Steric Effects Conformational Restriction

Optimal Procurement and Application Scenarios for 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


Fragment-Based Screening Against Kinases and Other Targets with Deep Hydrophobic Pockets

With a molecular weight of 231.29 Da and XLogP3 of 2.4, this compound is optimally sized and lipophilic to probe ATP-binding pockets or allosteric hydrophobic clefts in kinases and nuclear receptors [1]. Its 2,6-disubstituted N-phenyl ring provides conformational restriction that may enhance binding pose predictability in soaking experiments, while the absence of H-bond donors minimizes non-specific interactions. Procurement of this specific fragment over generic N-phenylsuccinimide (MW 189 Da, logP ~2.0) is justified by the additional 42 Da of hydrophobic mass, which may convert a non-hit into a detectable binder for targets requiring larger fragment starting points [2].

CNS-Targeted Fragment Libraries Where Blood-Brain Barrier Penetration Potential Must Be Preserved

The TPSA of 37.4 Ų is well below the 60-70 Ų threshold associated with good CNS penetration, and the compound's 2 H-bond acceptors and 0 donors align with CNS drug property guidelines [1]. When assembling or procuring a CNS-focused fragment library, this compound offers a differentiated profile relative to more polar succinimide fragments (e.g., N-(hydroxyphenyl)succinimides) that may carry excessive H-bond donor/acceptor counts detrimental to BBB passage. The balanced logP of 2.4 further supports passive diffusion across lipid membranes, making it a suitable starting point for neuroscience target campaigns [2].

Metabolically Stable Fragment Starting Points via Ortho,Ortho'-Disubstitution

The 2-ethyl-6-methyl substitution pattern on the N-phenyl ring provides steric shielding of the succinimide core, which class-level evidence suggests may reduce first-pass metabolism by cytochrome P450 enzymes compared to unsubstituted or para-substituted N-phenylsuccinimides [1]. For drug discovery programs where metabolic stability of the initial fragment hit is a selection criterion—such as in phenotypic screening with immediate cell-based follow-up—this compound warrants prioritization over fragments lacking ortho-substitution. However, direct experimental metabolic stability data (e.g., human liver microsome t½) for this specific compound have not been identified in the public domain, necessitating internal profiling upon procurement [2].

Fragment Elaboration Campaigns Requiring Defined Growth Vectors

The compound's 2 rotatable bonds, combined with the 2,6-disubstituted N-aryl ring, provide well-defined exit vectors for fragment growth. The ethyl group at the 2-position and the methyl group at the 6-position of the phenyl ring can serve as synthetic handles for further functionalization, while the 3-methyl group on the succinimide ring offers an additional vector for elaboration. This structural pre-organization distinguishes it from N-phenylsuccinimide (1 rotatable bond, no ortho-substituents), which offers fewer defined growth trajectories and may yield ambiguous SAR upon initial hit expansion [1].

Quote Request

Request a Quote for 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.